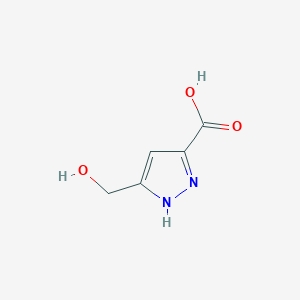![molecular formula C10H9N3O2S B6281314 4-{[(1,3-thiazol-4-yl)methyl]amino}pyridine-2-carboxylic acid CAS No. 1343361-38-5](/img/no-structure.png)
4-{[(1,3-thiazol-4-yl)methyl]amino}pyridine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a derivative of thiazole, a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are members of the azole heterocycles that include imidazoles and oxazoles .
Synthesis Analysis
The synthesis of thiazole derivatives has been reported in several studies . For instance, one study describes the synthesis of N-{4-[(4-amino-5-sulfanyl-4H-1,2,4-triazol-3-yl) methyl]-1,3-thiazol-2-yl}-2-substituted amide derivatives .Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The chemical shift of the ring proton is between 7.27 and 8.77 ppm .Chemical Reactions Analysis
Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Mécanisme D'action
Orientations Futures
Thiazoles have diverse biological activities and are being explored for their potential in various fields such as antimicrobial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant activities . Future research will likely continue to explore the design and structure–activity relationship of bioactive molecules .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '4-{[(1,3-thiazol-4-yl)methyl]amino}pyridine-2-carboxylic acid' involves the synthesis of the intermediate compound '4-{[(1,3-thiazol-4-yl)methyl]amino}pyridine-2-carboxylic acid methyl ester' followed by the hydrolysis of the ester to obtain the final product.", "Starting Materials": [ "2-chloronicotinic acid", "thiourea", "sodium hydroxide", "methyl iodide", "hydrochloric acid", "sodium bicarbonate", "sodium chloride", "water", "ethanol" ], "Reaction": [ "Step 1: 2-chloronicotinic acid is reacted with thiourea in the presence of sodium hydroxide to obtain 4-(aminomethyl)pyridine-2-carboxylic acid.", "Step 2: 4-(aminomethyl)pyridine-2-carboxylic acid is reacted with methyl iodide in the presence of sodium hydroxide to obtain 4-(methylamino)methylpyridine-2-carboxylic acid.", "Step 3: 4-(methylamino)methylpyridine-2-carboxylic acid is reacted with thioformamide in the presence of hydrochloric acid to obtain 4-{[(1,3-thiazol-4-yl)methyl]amino}pyridine-2-carboxylic acid methyl ester.", "Step 4: The ester is hydrolyzed using sodium bicarbonate in water to obtain the final product, 4-{[(1,3-thiazol-4-yl)methyl]amino}pyridine-2-carboxylic acid." ] } | |
Numéro CAS |
1343361-38-5 |
Nom du produit |
4-{[(1,3-thiazol-4-yl)methyl]amino}pyridine-2-carboxylic acid |
Formule moléculaire |
C10H9N3O2S |
Poids moléculaire |
235.3 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



